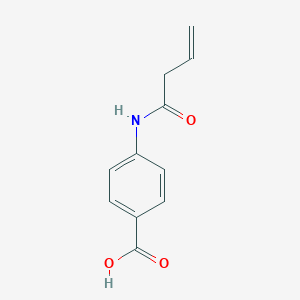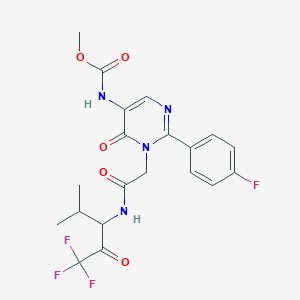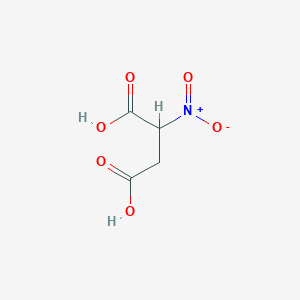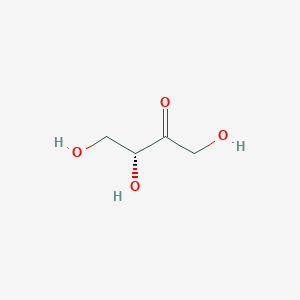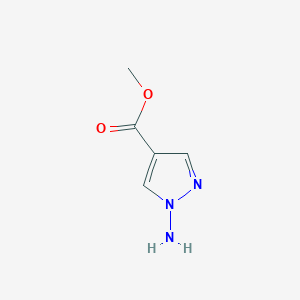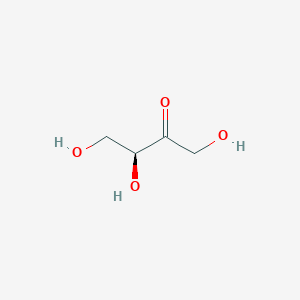![molecular formula C9H16N2O2 B118328 N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide CAS No. 144760-72-5](/img/structure/B118328.png)
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies.
Wirkmechanismus
Noopept is believed to work by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. BDNF is known to play a crucial role in synaptic plasticity, learning, and memory. Noopept has also been shown to modulate the activity of glutamate receptors, which are involved in the transmission of nerve impulses in the brain.
Biochemische Und Physiologische Effekte
Noopept has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It has also been found to have neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the levels of dopamine, a neurotransmitter that is involved in motivation and reward.
Vorteile Und Einschränkungen Für Laborexperimente
Noopept is a relatively safe compound and has been found to have few side effects. It is also relatively easy to synthesize and can be scaled up for commercial production. However, Noopept is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the effects of Noopept may vary depending on the individual, and more research is needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on Noopept. One area of research could focus on the development of more potent and selective analogs of Noopept. Another area of research could focus on the use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to determine the long-term effects of Noopept and its potential for abuse.
Conclusion:
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, or Noopept, is a synthetic nootropic compound that has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It works by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of glutamate receptors. Noopept has neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. While Noopept is a relatively safe compound, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Noopept, including the development of more potent and selective analogs and the use of Noopept in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of Noopept involves the reaction of phenylacetic acid with proline in the presence of thionyl chloride to form N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamideylproline methyl ester. This compound is then reacted with glycine ethyl ester to form Noopept. The synthesis method is relatively simple and can be scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning ability in both animal and human studies. In a study conducted on rats, Noopept was found to increase the density of dendritic spines, which are the tiny protrusions on neurons that facilitate communication between them. This suggests that Noopept may enhance synaptic plasticity, which is crucial for learning and memory.
Eigenschaften
CAS-Nummer |
144760-72-5 |
|---|---|
Produktname |
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-7-9(13)11-5-3-2-4-6-11/h2-7H2,1H3,(H,10,12) |
InChI-Schlüssel |
QVFMZTKZSGASLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
Kanonische SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
Synonyme |
Acetamide, N-[2-oxo-2-(1-piperidinyl)ethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



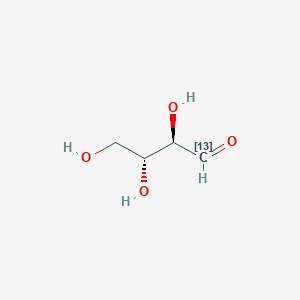
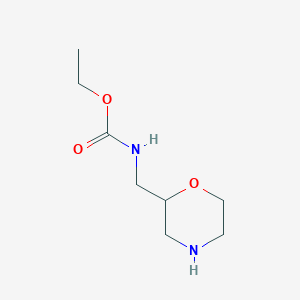
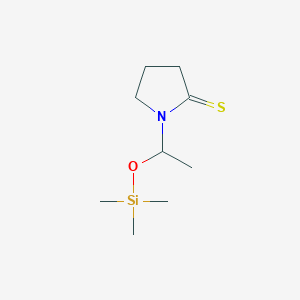
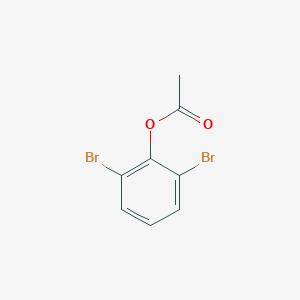
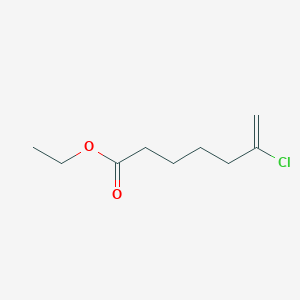
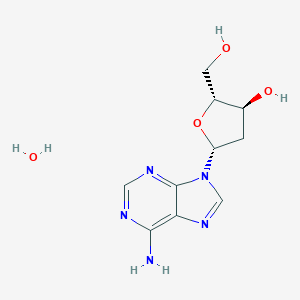
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)
